molecular formula C12H22N2O2 B6194898 tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate CAS No. 2568929-07-5

tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate

Cat. No.: B6194898
CAS No.: 2568929-07-5
M. Wt: 226.3
InChI Key:
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Description

The compound tert-butyl N-({6-azaspiro[3.4]octan-5-yl}methyl)carbamate is similar to the one you’re asking about. It has a molecular weight of 240.35 and is an oil at room temperature .


Molecular Structure Analysis

The InChI code for tert-butyl N-({6-azaspiro[3.4]octan-5-yl}methyl)carbamate is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-13(5-4-6-13)7-8-14-10/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a way to represent the molecule’s structure in a textual format.


Physical and Chemical Properties Analysis

The compound tert-butyl N-({6-azaspiro[3.4]octan-5-yl}methyl)carbamate has a molecular weight of 240.35 . It is an oil at room temperature .

Safety and Hazards

The compound tert-butyl N-({6-azaspiro[3.4]octan-5-yl}methyl)carbamate has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate involves the reaction of tert-butyl carbamate with 5-azaspiro[3.4]octan-8-amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as dichloromethane or DMF at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.", "Starting Materials": [ "tert-butyl carbamate", "5-azaspiro[3.4]octan-8-amine", "coupling agent (e.g. EDCI or DCC)", "solvent (e.g. dichloromethane or DMF)" ], "Reaction": [ "Add tert-butyl carbamate and 5-azaspiro[3.4]octan-8-amine to a reaction flask", "Add a coupling agent (e.g. EDCI or DCC) to the reaction flask", "Stir the reaction mixture at room temperature or under reflux conditions for several hours", "Monitor the reaction progress by TLC or other suitable analytical method", "Once the reaction is complete, quench the reaction mixture with water", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the resulting product by column chromatography or recrystallization" ] }

CAS No.

2568929-07-5

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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